![molecular formula C8H11NO2 B1373556 7-Azaspiro[3.5]nonane-6,8-dione CAS No. 1195-86-4](/img/structure/B1373556.png)
7-Azaspiro[3.5]nonane-6,8-dione
Overview
Description
Synthesis Analysis
The synthesis of 7-Azaspiro[3.5]nonane-6,8-dione involves bulk custom synthesis . The molecule was first synthesized by chemist NJ Leonard in 1953.Molecular Structure Analysis
The molecular formula of this compound is C8H11NO2 . Its molecular weight is 153.18 . The InChI key is IJCMKTBWSPSWHM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid or semi-solid or liquid at room temperature . It has a melting point of 131-136°C .Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : The compound 7-Azaspiro[3.5]nonane-6,8-dione has been synthesized through various techniques. For instance, one study demonstrated the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, a similar compound, using Mn(III)-based oxidation. This method preserved the pyrrolidinedione ring, which is integral to the compound's structure (Huynh, Nguyen, & Nishino, 2017).
Crystallographic Studies : Research into the crystal structures of related compounds like N-benzyl-2-azaspiro[4.4]-nonane-1,3-dione has provided insights into the conformational behavior of these molecules. Such studies are crucial for understanding the structural aspects that may influence the compound's activity and interactions (Ciechanowicz-rutkowska et al., 1997).
Application in Anticonvulsant Therapy
Anticonvulsant Properties : Several derivatives of this compound have been studied for their anticonvulsant properties. For example, N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown promising results in seizure control models (Kamiński, Obniska, & Dybała, 2008). These findings are significant for developing new therapeutic options for epilepsy and seizure disorders.
Structure-Activity Relationship (SAR) Analysis : Research has also focused on understanding the relationship between the structure of these compounds and their anticonvulsant activity. For instance, a study analyzing differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones, which are structurally related to this compound, revealed insights into the molecular features that contribute to anticonvulsant efficacy (Kamiński, Wiklik, & Obniska, 2014).
Other Potential Applications
- Anti-Tumor and Anti-Angiogenic Activity : Some derivatives of this compound have been explored for their potential anti-tumor and anti-angiogenic activities. For instance, certain hydantoin derivatives exhibited anti-proliferative effects against cancer cells and influenced the secretion of vascular endothelial growth factor (VEGF), indicating potential applications in cancer therapy (Basappa et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Azaspiro[3.5]nonane-6,8-dione is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
This compound acts as an inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from breaking down fatty acid amides. This results in an increase in the concentration of these molecules, enhancing their effects .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system , a biochemical communication system in the body that plays a crucial role in regulating physiology, mood, and everyday experience . The inhibition of FAAH leads to an increase in anandamide levels, which can bind to cannabinoid receptors and trigger various downstream effects .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 7-Azaspiro[3Its lipophilicity suggests that it may be well-absorbed and distributed throughout the body
Result of Action
The inhibition of FAAH by this compound leads to increased levels of anandamide and other fatty acid amides. This can result in a range of effects, including pain relief , reduced inflammation , and mood enhancement .
Biochemical Analysis
Biochemical Properties
7-Azaspiro[3.5]nonane-6,8-dione plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of fatty acid amides, including anandamide, an endogenous cannabinoid neurotransmitter . By inhibiting FAAH, this compound increases the levels of anandamide, thereby modulating cannabinoid receptor activity and influencing various physiological processes. The compound interacts with FAAH through a covalent binding mechanism, forming a stable enzyme-inhibitor complex that prevents the hydrolysis of fatty acid amides .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting FAAH, the compound elevates the levels of anandamide, which in turn activates cannabinoid receptors (CB1 and CB2) on the cell surface. This activation leads to a cascade of intracellular signaling events that influence cell function, including modulation of ion channel activity, neurotransmitter release, and gene expression . Additionally, this compound has been shown to impact cellular metabolism by altering the balance of lipid signaling molecules, which can affect energy homeostasis and cell survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of FAAH. The compound binds covalently to the active site of the enzyme, forming a stable adduct that prevents the enzyme from catalyzing the hydrolysis of fatty acid amides . This inhibition leads to an accumulation of anandamide and other fatty acid amides, which subsequently activate cannabinoid receptors and initiate downstream signaling pathways. The molecular interactions between this compound and FAAH are characterized by high specificity and potency, making it a valuable tool for studying the endocannabinoid system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that the inhibitory effects on FAAH are sustained for several hours, leading to prolonged elevation of anandamide levels . Long-term exposure to this compound in cell culture models has revealed potential adaptive responses, including changes in receptor expression and signaling pathway modulation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low to moderate doses, the compound effectively inhibits FAAH activity, leading to increased anandamide levels and enhanced cannabinoid receptor signaling . These effects have been associated with analgesic, anti-inflammatory, and anxiolytic outcomes in preclinical studies . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity, which limit its therapeutic window . Threshold effects have been observed, indicating a dose-dependent relationship between the compound’s efficacy and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid signaling and endocannabinoid metabolism. The compound’s primary interaction is with FAAH, which catalyzes the hydrolysis of fatty acid amides . By inhibiting FAAH, this compound alters the metabolic flux of these signaling molecules, leading to changes in metabolite levels and downstream effects on cellular function . The compound may also interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound is likely to be transported across cell membranes via passive diffusion, given its lipophilic nature . Once inside the cell, this compound may interact with intracellular binding proteins and transporters that facilitate its distribution to specific cellular compartments . The compound’s localization and accumulation within tissues are critical determinants of its pharmacokinetic and pharmacodynamic profiles .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is expected to localize primarily to the endoplasmic reticulum, where FAAH is predominantly expressed . This localization facilitates the interaction between this compound and FAAH, enabling effective inhibition of the enzyme . Additionally, the compound may be targeted to other subcellular compartments through specific targeting signals or post-translational modifications, further influencing its activity and function .
Properties
IUPAC Name |
7-azaspiro[3.5]nonane-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-4-8(2-1-3-8)5-7(11)9-6/h1-5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCMKTBWSPSWHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677264 | |
| Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-86-4 | |
| Record name | 7-Azaspiro[3.5]nonane-6,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



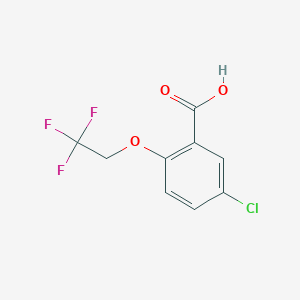
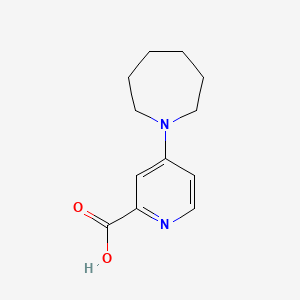
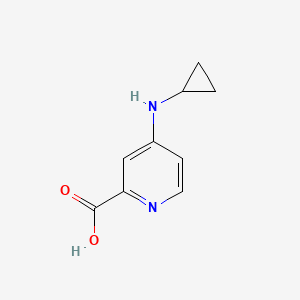
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1373479.png)
![4-[(4-Bromophenyl)methoxy]phenol](/img/structure/B1373481.png)
![4-[Butyl(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373483.png)


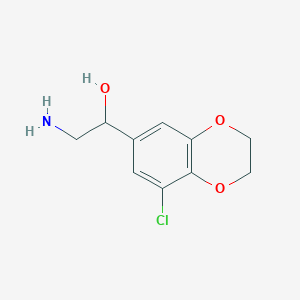
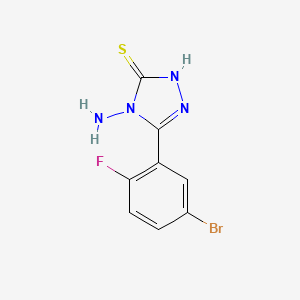
![2-Thia-7-azaspiro[4.4]nonane-6,8-dione](/img/structure/B1373494.png)
amine](/img/structure/B1373495.png)
![(Butan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1373496.png)
